2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid
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Overview
Description
2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid is a chemical compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form the intermediate, which then undergoes cyclization to yield the desired benzoxazepine structure. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzoxazepine derivatives with various functional groups.
Scientific Research Applications
2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylpropanoic acid
- 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetamide
- 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylmethylamine
Uniqueness
2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, differentiating it from other benzoxazepine derivatives.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-11(14)8-12-5-6-15-10-4-2-1-3-9(10)7-12/h1-4H,5-8H2,(H,13,14) |
InChI Key |
SNAFLYHOBPJYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2CN1CC(=O)O |
Origin of Product |
United States |
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